2-Hydroxy-6-isopropyl-4-phenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-isopropyl-4-phenylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles It is characterized by the presence of a hydroxyl group, an isopropyl group, and a phenyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-isopropyl-4-phenylnicotinonitrile typically involves multicomponent coupling reactions (MCRs). These reactions are advantageous as they allow the formation of multiple bonds in a single operation, making the process more efficient and environmentally friendly . One common method involves the condensation of malononitrile, 4-methylpentan-2-one, aryl carboxaldehyde, and ammonium acetate in ethanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of MCRs can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-isopropyl-4-phenylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-isopropyl-4-phenylnicotinonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, affecting enzyme function and metabolic pathways .
Comparison with Similar Compounds
- 2-Hydroxy-6-isopropylnicotinonitrile
- 4-Phenylnicotinonitrile
- 2-Hydroxy-4-phenylnicotinonitrile
Comparison: 2-Hydroxy-6-isopropyl-4-phenylnicotinonitrile is unique due to the presence of both the isopropyl and phenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-oxo-4-phenyl-6-propan-2-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H14N2O/c1-10(2)14-8-12(11-6-4-3-5-7-11)13(9-16)15(18)17-14/h3-8,10H,1-2H3,(H,17,18) |
InChI Key |
JAECQEIXZXOOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=O)N1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.